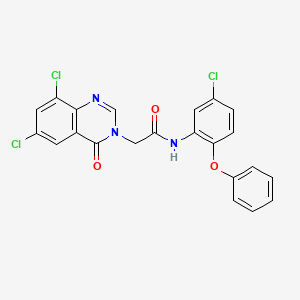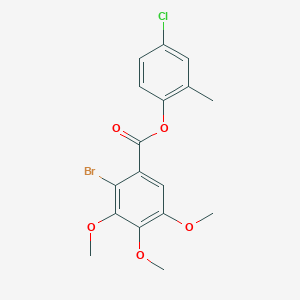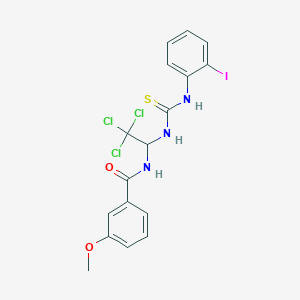![molecular formula C17H14Cl2N4O2S B12007836 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-etoxifenol es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo diclorofenil y una porción de etoxifenol
Métodos De Preparación
La síntesis de 4-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-etoxifenol típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: Esto se logra reaccionando 2,4-diclorofenilhidrazina con disulfuro de carbono e hidróxido de potasio para formar el triazol correspondiente.
Introducción del grupo mercapto: El intermedio de triazol se trata luego con tiourea para introducir el grupo mercapto.
Formación del enlace imino: El mercapto-triazol se hace reaccionar con 2-etoxibenzaldehído en condiciones ácidas para formar el enlace imino, dando como resultado el compuesto final.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
4-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-etoxifenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo mercapto puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo imino puede reducirse para formar la amina correspondiente.
Sustitución: El grupo diclorofenil puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de cloro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente antimicrobiano y antifúngico debido a la presencia del anillo de triazol, que es conocido por su actividad biológica.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se utiliza en la investigación para comprender las interacciones entre los compuestos que contienen triazol y los sistemas biológicos, lo que puede conducir al desarrollo de nuevos fármacos o agentes terapéuticos
Mecanismo De Acción
El mecanismo de acción de 4-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-etoxifenol implica su interacción con varios objetivos moleculares. El anillo de triazol puede unirse a enzimas o receptores, inhibiendo su actividad. El grupo diclorofenil mejora la capacidad del compuesto para penetrar las membranas celulares, aumentando su eficacia. El grupo mercapto puede formar enlaces covalentes con grupos tiol en proteínas, lo que lleva a la inhibición de su función .
Comparación Con Compuestos Similares
Compuestos similares incluyen:
4-((E)-{[3-(2,4-diclorofenil)-5-sulfanil-4H-1,2,4-triazol-4-il]imino}metil)-2-metoxifenil acetato: Este compuesto tiene un grupo metoxi en lugar de un grupo etoxilo, lo que puede afectar su solubilidad y reactividad.
2-bromo-4-((E)-{[3-(2,4-diclorofenil)-5-sulfanil-4H-1,2,4-triazol-4-il]imino}metil)-6-metoxifenol: La presencia de un átomo de bromo puede mejorar la reactividad del compuesto en reacciones de sustitución.
2-((E)-{[3-(2,4-diclorofenil)-5-sulfanil-4H-1,2,4-triazol-4-il]imino}metil)-5-(dietilamino)fenol: El grupo dietilamino puede aumentar la basicidad del compuesto y su capacidad para interactuar con entornos ácidos .
Propiedades
Fórmula molecular |
C17H14Cl2N4O2S |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-2-25-15-7-10(3-6-14(15)24)9-20-23-16(21-22-17(23)26)12-5-4-11(18)8-13(12)19/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+ |
Clave InChI |
MUVCWHXGQCIENK-AWQFTUOYSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)







![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)
